n-Methyl-[1,1'-biphenyl]-3-methanamine
Overview
Description
n-Methyl-[1,1’-biphenyl]-3-methanamine is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond at the 1,1’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-[1,1’-biphenyl]-3-methanamine typically involves several steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The resulting biphenyl compound can then be further functionalized to introduce the methyl and methanamine groups.
Industrial Production Methods
Industrial production of n-Methyl-[1,1’-biphenyl]-3-methanamine may involve large-scale Suzuki-Miyaura coupling reactions followed by subsequent functionalization steps. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-[1,1’-biphenyl]-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
n-Methyl-[1,1’-biphenyl]-3-methanamine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions, particularly those involving biphenyl derivatives.
Mechanism of Action
The mechanism of action of n-Methyl-[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-Methyl-[1,1’-biphenyl]-3-methanamine include other biphenyl derivatives with different substituents, such as:
- n-Methyl-[1,1’-biphenyl]-4-methanamine
- n-Methyl-[1,1’-biphenyl]-2-methanamine
- n-Methyl-[1,1’-biphenyl]-3-ethanamine
Uniqueness
The position of the methyl and methanamine groups on the biphenyl core can affect the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
N-methyl-1-(3-phenylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBOMSXNIPDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288285 | |
Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709649-61-6 | |
Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709649-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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